molecular formula C18H26N6 B6434829 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-60-1

4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No. B6434829
CAS RN: 2549003-60-1
M. Wt: 326.4 g/mol
InChI Key: DEMVVGDUZBKNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is an organic compound with a unique chemical structure that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting and potentially useful tool for researchers.

Scientific Research Applications

4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on the central nervous system. It has also been found to be a useful tool for studying the effects of hormones on the body. Additionally, it has been studied for its potential use in cancer research, as it has been found to have anti-tumor activity.

Mechanism of Action

The exact mechanism of action of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, behavior, and cognition. Additionally, it has been found to interact with other receptors, such as the dopamine receptor D2 and the opioid receptor μ, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine have been studied in both animal and human studies. In animal studies, it has been found to have antidepressant-like effects, as well as anxiolytic, anticonvulsant, and anti-inflammatory properties. In human studies, it has been found to have antidepressant and anxiolytic effects, as well as cognitive-enhancing effects. Additionally, it has been found to reduce the risk of heart disease and stroke, as well as improve sleep quality.

Advantages and Limitations for Lab Experiments

4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is easy to synthesize, and the reaction conditions are mild and easily controlled. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it has a relatively low solubility, making it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the study of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Further research could be conducted to determine the exact mechanism of action of the compound, as well as to explore its potential therapeutic uses. Additionally, further research could be conducted to explore the potential uses of the compound in drug discovery and development. Additionally, further research could be conducted to explore the potential uses of the compound in the treatment of various diseases and disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research could be conducted to explore the potential uses of the compound in the development of new diagnostic tools or biomarkers.

Synthesis Methods

The synthesis of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can be accomplished through a series of steps. The first step involves the reaction of 4-tert-butyl-2-methyl-6-pyrimidinamine with 4-(5-methylpyrimidin-4-yl)piperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is then quenched with an acid, such as hydrochloric acid, to complete the synthesis.

properties

IUPAC Name

4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-13-11-19-12-20-17(13)24-8-6-23(7-9-24)16-10-15(18(3,4)5)21-14(2)22-16/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVVGDUZBKNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

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